molecular formula C18H26BNO2 B12443288 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

Cat. No.: B12443288
M. Wt: 299.2 g/mol
InChI Key: VBPSRSJQIVBEOE-CRQDBCNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]ethanamine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine typically involves the reaction of a phenyl-substituted amine with a boron-containing tricyclic compound. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The boron atom within the tricyclic framework can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
  • 2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

Uniqueness

The uniqueness of 2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine lies in its specific stereochemistry and the presence of a boron atom within a tricyclic framework. This structure imparts unique chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H26BNO2

Molecular Weight

299.2 g/mol

IUPAC Name

2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

InChI

InChI=1S/C18H26BNO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11,20H2,1-3H3/t13-,14+,15-,16?,18+/m1/s1

InChI Key

VBPSRSJQIVBEOE-CRQDBCNOSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.